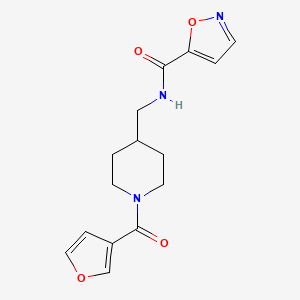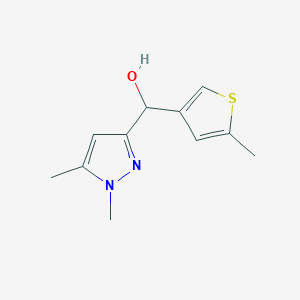![molecular formula C8H7ClF3N3O2 B2383989 N-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]méthoxy}urée CAS No. 338396-76-2](/img/structure/B2383989.png)
N-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]méthoxy}urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has been extensively studied for its potential as a therapeutic agent for cystic fibrosis and other diseases caused by CFTR dysfunction.
Mécanisme D'action
Target of Action
The compound N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as Fluopicolide, primarily targets oomycetes , a group of filamentous microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other types of fungicides . This makes it a valuable tool in the control of diseases caused by these organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172 is its high potency and selectivity for N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea. This makes it a useful tool for studying the function and regulation of the N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea chloride channel. However, one limitation of this molecule is its relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Orientations Futures
There are several potential future directions for research on N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172. One area of interest is the development of more potent and selective N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitors for use as therapeutic agents in diseases such as cystic fibrosis. Another area of interest is the investigation of the role of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea in other physiological processes, such as pancreatic fluid secretion and male fertility. Finally, there is potential for the use of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172 in combination with other drugs to enhance its efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172 involves several steps, including the reaction of 3-chloro-5-(trifluoromethyl)pyridine with sodium hydride, followed by the reaction with methyl chloroformate to form the intermediate methyl 3-chloro-5-(trifluoromethyl)-2-pyridyl carbonate. This intermediate is then reacted with urea to form the final product, N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172.
Applications De Recherche Scientifique
- Impact: Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO, soulignant leur importance dans la protection des cultures .
- Propriétés uniques: La combinaison des propriétés physicochimiques de l'atome de fluor et du fragment pyridine contribue à leurs activités biologiques .
- Perspectives futures: Attendez-vous à l'émergence de nouvelles applications des dérivés du TFMP à mesure que la recherche se poursuit .
- Synthèse efficace: Le 2,5-CTF peut être obtenu avec un bon rendement via une réaction simple en une étape .
Produits agrochimiques et protection des cultures
Produits pharmaceutiques
Applications vétérinaires
Matériaux fonctionnels
Intermédiaires de synthèse
Développement de médicaments
En résumé, la N-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]méthoxy}urée présente des applications diverses, allant de la protection des cultures au développement de médicaments. Ses propriétés uniques en font un composé intrigant à explorer davantage dans les contextes scientifiques et industriels. 🌱🔬🚀 .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQPDIJRUXOLGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
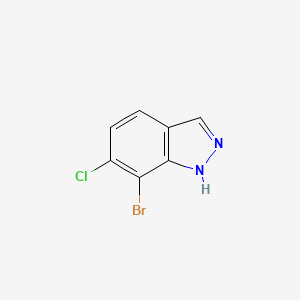
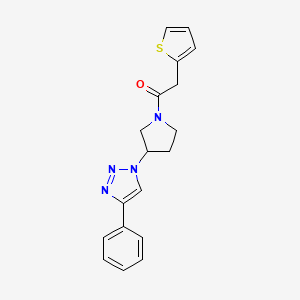
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)
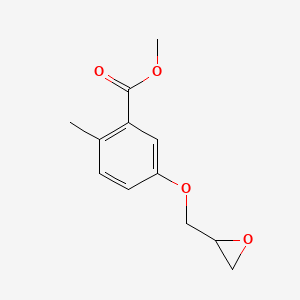
![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)
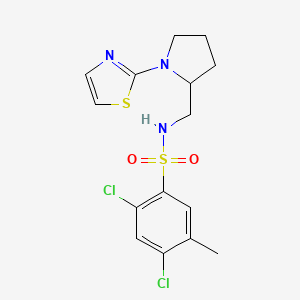
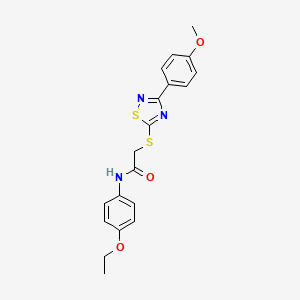
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
